molecular formula C6H8N2OS B6237840 2-cyclopropyl-5-methoxy-1,3,4-thiadiazole CAS No. 84353-34-4

2-cyclopropyl-5-methoxy-1,3,4-thiadiazole

Cat. No.: B6237840
CAS No.: 84353-34-4
M. Wt: 156.2
InChI Key:
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Description

2-cyclopropyl-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a cyclopropyl group at the 2-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-methoxy-1,3,4-thiadiazole typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 2-cyclopropyl-1,3,4-thiadiazole. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-methoxy-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-methoxy-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-5-methyl-1,3,4-thiadiazole
  • 2-cyclopropyl-5-ethyl-1,3,4-thiadiazole
  • 2-cyclopropyl-5-chloro-1,3,4-thiadiazole

Uniqueness

2-cyclopropyl-5-methoxy-1,3,4-thiadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications compared to its analogs .

Properties

CAS No.

84353-34-4

Molecular Formula

C6H8N2OS

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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